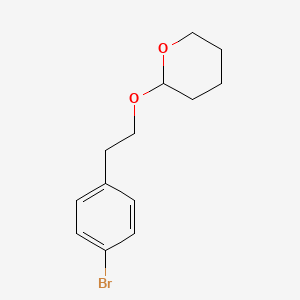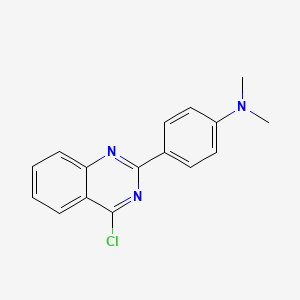![molecular formula C34H20F6O2 B3178799 (R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol CAS No. 791616-58-5](/img/structure/B3178799.png)
(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol
Overview
Description
The compound is a derivative of binaphthalene, which is a type of polycyclic aromatic hydrocarbon, with two naphthalene units connected by a carbon-carbon single bond . The “R” indicates that it is a specific enantiomer or chiral form of the molecule . The presence of the trifluoromethyl group and phenyl group suggests that it may have unique reactivity or properties compared to other binaphthalene derivatives .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the binaphthalene core and the various substituents. Unfortunately, without more specific information or computational tools, it’s difficult to provide a detailed analysis of the structure .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the trifluoromethyl groups and the binaphthalene core. Trifluoromethyl groups are known to be quite electronegative, which could influence how this compound interacts with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the trifluoromethyl groups could potentially increase the compound’s stability and resistance to degradation .Scientific Research Applications
Preparation of Enantiomerically Pure Diols : A method for preparing enantiomerically pure [1,1'-binaphthalene]-2,2'-diols using a resolving agent was reported. This process involves refluxing a mixture containing racemic [1,1'-binaphthalene]-2,2'-diol, boric acid, and the resolving agent in THF or MeCN to obtain the pure (R)- and (S)-[1,1'-binaphthalene]-2,2'-diol (Liu et al., 2003).
Catalytic Applications in Asymmetric Synthesis : The use of (R)-1,1'-binaphthalene-2,2'-diol in the Williamson Reaction and its role in resolving racemic mixtures and synthesizing enantiomerically pure compounds was explored (Mazaleyrat & Wakselman, 1996).
Axially Chiral Bipyridine N,N'-dioxides Synthesis : A study described the synthesis of new axially chiral 2,2'-bipyridine N,N'-dioxides from diols including (R)-2,2'-bis(chlorocarbonyl)-1,1'-binaphthalene. These compounds were identified as highly efficient catalysts for asymmetric allylation of aldehydes (Shimada, Kina, & Hayashi, 2003).
Luminescence and Dichroism Studies : Research into the circularly polarized luminescence (CPL) and circular dichroism (CD) characteristics of axially chiral binaphthyl-2,2′-diyl hydrogen phosphate derivatives was conducted. This study provided insights into the CPL properties of various substituted binaphthyl-2,2'-diyl hydrogen phosphate derivatives (Amako et al., 2013).
Synthesis of Chiral Ligands : The synthesis of phosphoramidite ligands using (R)-2,2'-binaphthoyl-(S,S)-di(1-phenylethyl)aminophosphine was reported. This research contributes to the development of scalable protocols for the syntheses of asymmetric catalysis components (Smith et al., 2008).
Application in Organic Syntheses : Another study discussed the synthesis of 3 or 3,3'-substituted BINOL ligands and their application in the asymmetric addition of diethylzinc to aromatic aldehydes (Guo et al., 2005).
Synthesis of Polybinaphthalene : Research into the synthesis and characterization of polybinaphthalene incorporating chiral (R) or (S)-1,1'-binaphthalene and oxadiazole units by Heck reaction was conducted. This study contributes to the understanding of chiral conjugated polymers (Song et al., 2006).
Fluorescence Polymer Sensors : The development of (S)-binaphthalene-based fluorescence polymer sensors for direct and visual F− detection was explored. This research indicates the potential of these compounds in fluorescence sensing applications (Li et al., 2014).
Aggregation-Induced CPL Response : A study on chiral binaphthyl-based AIE-active polymers demonstrated their strong aggregation-induced circularly polarized luminescence (AICPL) emission signals. This research contributes to the understanding of supramolecular self-assembled helical nanowires (Ma et al., 2018).
Future Directions
properties
IUPAC Name |
1-[2-hydroxy-3-[4-(trifluoromethyl)phenyl]naphthalen-1-yl]-3-[4-(trifluoromethyl)phenyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H20F6O2/c35-33(36,37)23-13-9-19(10-14-23)27-17-21-5-1-3-7-25(21)29(31(27)41)30-26-8-4-2-6-22(26)18-28(32(30)42)20-11-15-24(16-12-20)34(38,39)40/h1-18,41-42H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPKNZDKYNMNQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=C(C=C5)C(F)(F)F)O)O)C6=CC=C(C=C6)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H20F6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




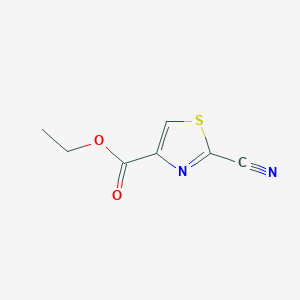

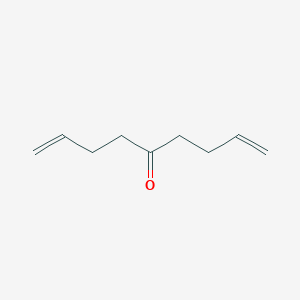
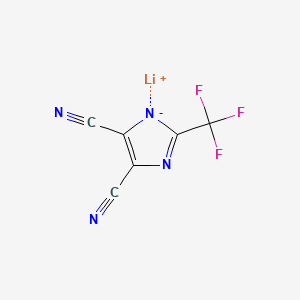
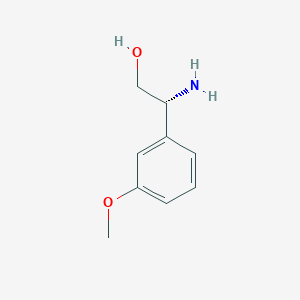
![[Cyclopropylidene(phenyl)methyl]benzene](/img/structure/B3178756.png)
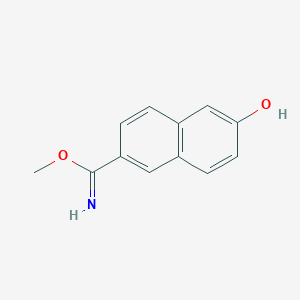
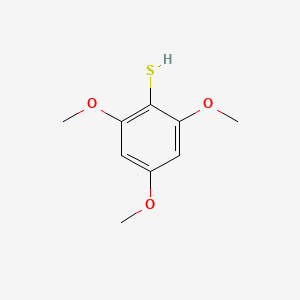
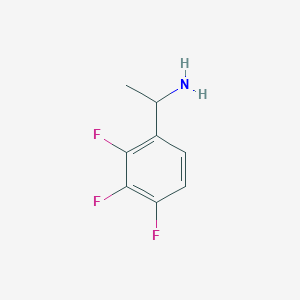
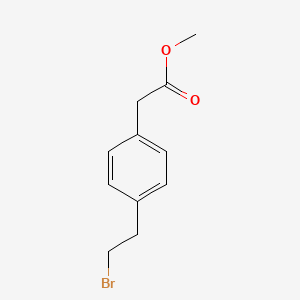
![(11bR)-4-Hydroxy-2,6-bis(4-nitrophenyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3178801.png)
